

# In-Depth Technical Guide: 3-Methylpyridine 1-oxide Crystal Structure Analysis

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## Compound of Interest

Compound Name: 3-Methylpyridine 1-oxide

Cat. No.: B133942

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## Introduction

**3-Methylpyridine 1-oxide**, also known as 3-picoline N-oxide, is a heterocyclic compound with the chemical formula  $C_6H_7NO$ . It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide group significantly influences the electronic properties and reactivity of the pyridine ring, making it a key building block for various functionalized molecules. Understanding its solid-state structure is crucial for predicting its behavior in different chemical environments and for the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure of **3-Methylpyridine 1-oxide**. While a detailed, publicly available single-crystal X-ray diffraction study specifically for **3-Methylpyridine 1-oxide** is not readily found in the current literature, this guide outlines the typical experimental and computational methodologies employed for such an analysis, based on studies of closely related compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Methylpyridine 1-oxide** is presented below.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>7</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	109.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1003-73-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow to brown crystalline low melting mass	<a href="#">[4]</a>
Melting Point	37-39 °C	<a href="#">[4]</a>
Boiling Point	150 °C at 15 mm Hg	<a href="#">[4]</a>

## Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like **3-Methylpyridine 1-oxide** typically involves the following key steps:

### Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like **3-Methylpyridine 1-oxide**, which is a low-melting solid, several crystallization techniques can be employed:

- Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

### X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

- Crystal Screening: The quality of the crystal is assessed by examining the diffraction pattern.
- Unit Cell Determination: The dimensions (a, b, c) and angles ( $\alpha$ ,  $\beta$ ,  $\gamma$ ) of the unit cell are determined from a preliminary set of diffraction spots.
- Data Collection: The crystal is rotated in the X-ray beam, and the intensities of thousands of diffraction spots are measured at various crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

## Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal:

- Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction data.
- Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.

## Expected Crystal Structure Data

Although specific data for **3-Methylpyridine 1-oxide** is not available, a typical crystallographic report would include the following quantitative information, which would be presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Expected Value/Information
Empirical formula	C <sub>6</sub> H <sub>7</sub> NO
Formula weight	109.13
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å (Mo Kα)
Crystal system	e.g., Monoclinic, Orthorhombic
Space group	e.g., P2 <sub>1</sub> /c, Pnma
Unit cell dimensions	a = [value] Å, α = 90° b = [value] Å, β = [value]° c = [value] Å, γ = 90°
Volume	[value] Å <sup>3</sup>
Z (molecules per unit cell)	e.g., 4
Density (calculated)	[value] Mg/m <sup>3</sup>
Absorption coefficient	[value] mm <sup>-1</sup>
F(000)	[value]
Crystal size	[value] x [value] x [value] mm
θ range for data collection	[value] to [value]°
Index ranges	-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected	[value]
Independent reflections	[value] [R(int) = [value]]
Completeness to θ = [value]°	[value] %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	[value] / [value] / [value]
Goodness-of-fit on F <sup>2</sup>	[value]
Final R indices [I>2σ(I)]	R <sub>1</sub> = [value], wR <sub>2</sub> = [value]
R indices (all data)	R <sub>1</sub> = [value], wR <sub>2</sub> = [value]

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Largest diff. peak and hole	[value] and -[value] e.Å <sup>-3</sup>
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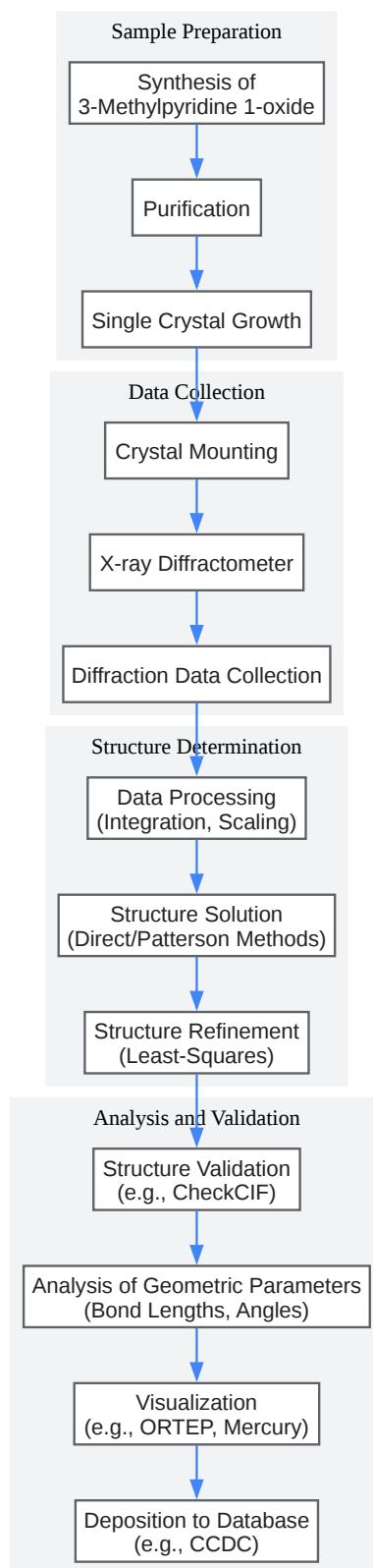
Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond/Angle	Length (Å) / Angle (°)
N(1)-O(1)	~1.30 - 1.35
N(1)-C(2)	~1.34 - 1.38
N(1)-C(6)	~1.34 - 1.38
C(3)-C(7)	~1.50 - 1.52
C(2)-N(1)-C(6)	~120 - 125
O(1)-N(1)-C(2)	~117 - 120
O(1)-N(1)-C(6)	~117 - 120

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## Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure analysis.



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

## Conclusion

The crystal structure analysis of **3-Methylpyridine 1-oxide** is fundamental to understanding its solid-state properties and reactivity. While a definitive, published crystal structure for this specific compound is not readily available, the methodologies for its determination are well-established. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the necessary experimental protocols and the expected data from such an analysis. The workflow and data templates presented here can serve as a valuable resource for planning and interpreting crystallographic studies of **3-Methylpyridine 1-oxide** and related compounds. Further research to obtain and publish the single-crystal structure of **3-Methylpyridine 1-oxide** would be a valuable contribution to the chemical and pharmaceutical sciences.

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